N-allyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide
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Description
Scientific Research Applications
Cardiotonic Activity
N-allyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide and its analogs show promise as cardiotonics. For example, a related compound demonstrated potent positive inotropic effects in dogs, indicating its potential in enhancing heart muscle contraction strength (Robertson et al., 1986).
Potassium Channel Activation
Research into 4-heterocyclyloxy-2H-1-benzopyran potassium channel activators includes structures similar to this compound. These compounds have shown potential in antihypertensive activity in animal models (Bergmann et al., 1990).
Effects on Myocardial Phosphodiesterase Enzymes
The effects of compounds similar to this compound on myocardial phosphodiesterase enzymes have been studied. These investigations reveal insights into their mechanisms of action in cardiac tissues, such as their impact on calcium sensitization and phosphodiesterase inhibition (Szilagyi et al., 2004).
Chymase Inhibitor for Cardiovascular Diseases
Research on specific chymase inhibitors, with structures akin to this compound, shows their efficacy in preventing the development of abdominal aortic aneurysm and intimal hyperplasia, suggesting potential for treating cardiovascular diseases (Tsunemi et al., 2004; Takai et al., 2003).
Novel Synthesis Applications
The compound's structure has been utilized in novel synthetic approaches for creating various pharmacologically active molecules, including antimicrobial agents, antioxidants, and potential treatments for various diseases. These studies showcase its versatility in the synthesis of diverse bioactive compounds (Rahmouni et al., 2014; Kadhum et al., 2011).
Antioxidant Properties
Derivatives of this compound have been explored for their antioxidant properties, indicating their potential use in combating oxidative stress-related conditions (Yang et al., 2011).
Properties
IUPAC Name |
2-(6-oxo-1-phenylpyridazin-3-yl)oxy-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-2-10-16-13(19)11-21-14-8-9-15(20)18(17-14)12-6-4-3-5-7-12/h2-9H,1,10-11H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNCYLNAOOHTPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)COC1=NN(C(=O)C=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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